3-benzyl-1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
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Description
The compound contains several functional groups including a methoxy group, a pyrrolidinylsulfonyl group, and a pyrazolo[1,5-a][1,3]diazepine-5,8-dione group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[1,5-a][1,3]diazepine-5,8-dione group, in particular, would contribute to the rigidity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrolidinylsulfonyl and methoxy groups. These groups could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy and pyrrolidinylsulfonyl groups could potentially increase its solubility in certain solvents .Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-benzyl-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S/c1-2-31-19-11-7-6-10-17(19)22-25-20(32-26-22)15-27-18-12-13-33-21(18)23(29)28(24(27)30)14-16-8-4-3-5-9-16/h3-13H,2,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLLWUPSOVGGHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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